molecular formula C22H18O6 B13916516 2,5-Bis(benzyloxy)terephthalic acid

2,5-Bis(benzyloxy)terephthalic acid

Cat. No.: B13916516
M. Wt: 378.4 g/mol
InChI Key: DPSSFVPIBSKZJH-UHFFFAOYSA-N
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Description

2,5-Bis(benzyloxy)terephthalic acid is an organic compound with the molecular formula C22H18O6. It is characterized by the presence of two benzyloxy groups attached to a terephthalic acid core. This compound is typically found as a solid powder or crystalline substance and is primarily used as an intermediate in organic synthesis and as an additive in the polymer industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(benzyloxy)terephthalic acid generally involves the reaction of terephthalic acid with benzyl alcohol under specific conditions. One common method includes the esterification of terephthalic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents and catalysts has also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(benzyloxy)terephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic positions typically yields terephthalic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

2,5-Bis(benzyloxy)terephthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(benzyloxy)terephthalic acid involves its interaction with various molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The terephthalic acid core can undergo various chemical transformations, contributing to its versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(benzyloxy)terephthalic acid is unique due to its benzyloxy functional groups, which provide distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where these properties are advantageous .

Properties

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

2,5-bis(phenylmethoxy)terephthalic acid

InChI

InChI=1S/C22H18O6/c23-21(24)17-12-20(28-14-16-9-5-2-6-10-16)18(22(25)26)11-19(17)27-13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,23,24)(H,25,26)

InChI Key

DPSSFVPIBSKZJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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